molecular formula C14H11ClN4O2S2 B7431840 2-N-[2-[(5-chlorothiophen-2-yl)methyl]pyrazol-3-yl]thiophene-2,5-dicarboxamide

2-N-[2-[(5-chlorothiophen-2-yl)methyl]pyrazol-3-yl]thiophene-2,5-dicarboxamide

Cat. No. B7431840
M. Wt: 366.8 g/mol
InChI Key: ONJAZADBLXYMTN-UHFFFAOYSA-N
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Description

2-N-[2-[(5-chlorothiophen-2-yl)methyl]pyrazol-3-yl]thiophene-2,5-dicarboxamide, also known as CPTH2, is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in cancer research. CPTH2 is a small molecule inhibitor that has been shown to inhibit the activity of histone acetyltransferases (HATs), which are enzymes that play a critical role in the regulation of gene expression.

Scientific Research Applications

2-N-[2-[(5-chlorothiophen-2-yl)methyl]pyrazol-3-yl]thiophene-2,5-dicarboxamide has been shown to have potential applications in cancer research. HATs are known to play a critical role in the regulation of gene expression, and their dysregulation has been implicated in various types of cancer. 2-N-[2-[(5-chlorothiophen-2-yl)methyl]pyrazol-3-yl]thiophene-2,5-dicarboxamide has been shown to inhibit the activity of HATs, which in turn leads to the downregulation of oncogenes and the upregulation of tumor suppressor genes. This makes 2-N-[2-[(5-chlorothiophen-2-yl)methyl]pyrazol-3-yl]thiophene-2,5-dicarboxamide a promising candidate for the development of cancer therapeutics.

Mechanism of Action

2-N-[2-[(5-chlorothiophen-2-yl)methyl]pyrazol-3-yl]thiophene-2,5-dicarboxamide inhibits the activity of HATs by binding to a specific pocket on the enzyme. This binding prevents the enzyme from acetylating histones, which are proteins that play a critical role in the regulation of gene expression. The inhibition of HAT activity leads to changes in gene expression that can have a profound effect on cell growth and proliferation.
Biochemical and Physiological Effects:
2-N-[2-[(5-chlorothiophen-2-yl)methyl]pyrazol-3-yl]thiophene-2,5-dicarboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its role as a HAT inhibitor, 2-N-[2-[(5-chlorothiophen-2-yl)methyl]pyrazol-3-yl]thiophene-2,5-dicarboxamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. 2-N-[2-[(5-chlorothiophen-2-yl)methyl]pyrazol-3-yl]thiophene-2,5-dicarboxamide has also been shown to inhibit the migration and invasion of cancer cells, which are critical processes in the metastasis of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-N-[2-[(5-chlorothiophen-2-yl)methyl]pyrazol-3-yl]thiophene-2,5-dicarboxamide in lab experiments is its specificity for HATs. Unlike other inhibitors that may target multiple enzymes, 2-N-[2-[(5-chlorothiophen-2-yl)methyl]pyrazol-3-yl]thiophene-2,5-dicarboxamide specifically targets HATs, which allows for more precise experiments. However, one limitation of using 2-N-[2-[(5-chlorothiophen-2-yl)methyl]pyrazol-3-yl]thiophene-2,5-dicarboxamide is its potential toxicity. 2-N-[2-[(5-chlorothiophen-2-yl)methyl]pyrazol-3-yl]thiophene-2,5-dicarboxamide has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-N-[2-[(5-chlorothiophen-2-yl)methyl]pyrazol-3-yl]thiophene-2,5-dicarboxamide. One area of interest is the development of 2-N-[2-[(5-chlorothiophen-2-yl)methyl]pyrazol-3-yl]thiophene-2,5-dicarboxamide analogs that may have improved efficacy and reduced toxicity. Another area of interest is the study of 2-N-[2-[(5-chlorothiophen-2-yl)methyl]pyrazol-3-yl]thiophene-2,5-dicarboxamide in combination with other cancer therapeutics, as it may have synergistic effects. Finally, the use of 2-N-[2-[(5-chlorothiophen-2-yl)methyl]pyrazol-3-yl]thiophene-2,5-dicarboxamide in preclinical studies and clinical trials for the treatment of cancer is an area of active research.

Synthesis Methods

The synthesis of 2-N-[2-[(5-chlorothiophen-2-yl)methyl]pyrazol-3-yl]thiophene-2,5-dicarboxamide involves a multi-step process that begins with the reaction of 5-chlorothiophene-2-carboxylic acid with thionyl chloride to form 5-chlorothiophene-2-carbonyl chloride. This intermediate is then reacted with 3-aminopyrazole to form 2-[(5-chlorothiophen-2-yl)methyl]pyrazol-3-yl]thiophene-2,5-dicarbonyl chloride. The final step involves the reaction of this intermediate with ammonia to form 2-N-[2-[(5-chlorothiophen-2-yl)methyl]pyrazol-3-yl]thiophene-2,5-dicarboxamide.

properties

IUPAC Name

2-N-[2-[(5-chlorothiophen-2-yl)methyl]pyrazol-3-yl]thiophene-2,5-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O2S2/c15-11-4-1-8(22-11)7-19-12(5-6-17-19)18-14(21)10-3-2-9(23-10)13(16)20/h1-6H,7H2,(H2,16,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJAZADBLXYMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)CN2C(=CC=N2)NC(=O)C3=CC=C(S3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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